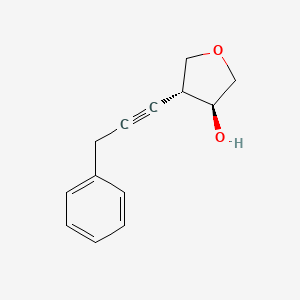
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol
Overview
Description
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol, also known as PPO, is an organic compound that has been studied extensively for its potential applications in various scientific fields. PPO has been found to exhibit a wide range of properties, including antioxidant and antimicrobial activity, as well as its ability to enhance the activity of certain enzymes. Additionally, PPO has been found to be a promising candidate for use in drug delivery and drug targeting systems.
Scientific Research Applications
Synthesis and Structural Analysis
The study of Facile synthesis, crystal structures, and high-spin cationic states by Ito et al. (2002) demonstrates the synthetic methodologies for creating complex structures related to (3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol and explores their high-spin cationic states through crystallographic analysis. This research provides insights into the molecular architecture and electronic properties of synthesized compounds, suggesting potential applications in material science for creating novel materials with specific magnetic or conductive properties (Ito et al., 2002).
Electrophilic Cyclizations
Mendès et al. (2003) discuss the Preparation of Oxocanes by Electrophilic Cyclizations of unsaturated alcohols, highlighting the significance of electrophilic cyclization in synthesizing cyclic compounds with potential bioactivity. While not directly mentioning (3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol, this research underlines the importance of such cyclization reactions in producing structurally complex and functionally diverse organic molecules, which could include derivatives of the compound (Mendès et al., 2003).
Hydrothermal Synthesis and Compound Properties
The work on Hydrothermal synthesis, structures, and physical properties by Pan et al. (2008) details the creation and analysis of compounds using hydrothermal methods, providing a basis for understanding the chemical behavior and potential applications of (3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol in developing new materials with specific optical, magnetic, or structural characteristics (Pan et al., 2008).
Click Synthesis and Biological Activity
Ahmed et al. (2016) explore Click one pot synthesis, spectral analyses, crystal structures, DFT studies and brine shrimp cytotoxicity assay of newly synthesized compounds. This study presents methods that could be applicable to synthesizing and analyzing derivatives of (3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol, with a focus on understanding their biological activity and potential applications in medicinal chemistry (Ahmed et al., 2016).
Antimicrobial Activity of Derivatives
Research by Gashaw et al. (2013) on Synthesis and Antimicrobial Activity of 1-Thiazolidin-4-ones introduces the synthesis of compounds with potential antimicrobial properties. This suggests the relevance of structural analogs like (3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol in developing new antimicrobial agents, leveraging the structural features for enhanced biological activity (Gashaw et al., 2013).
properties
IUPAC Name |
(3S,4R)-4-(3-phenylprop-1-ynyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13-10-15-9-12(13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-14H,7,9-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVJFZQDNNZWSR-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)

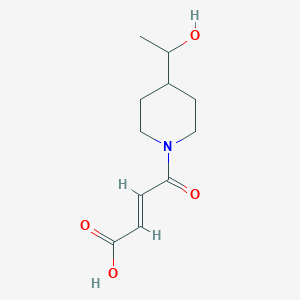
![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
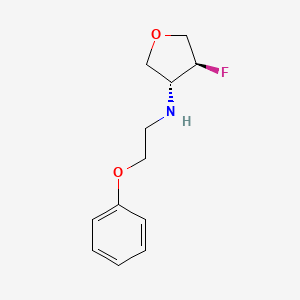
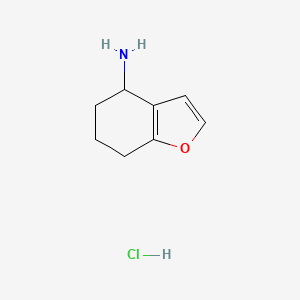
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
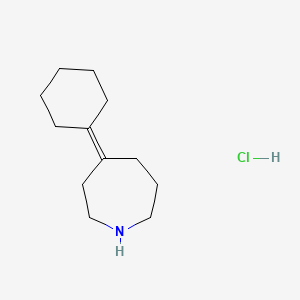
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
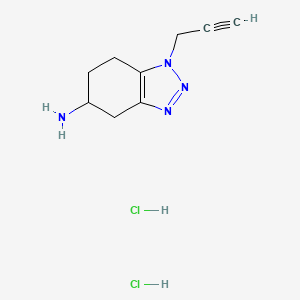
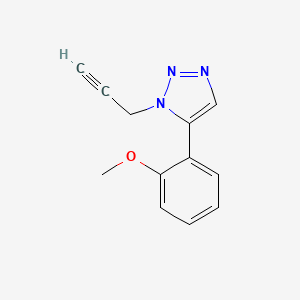
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)